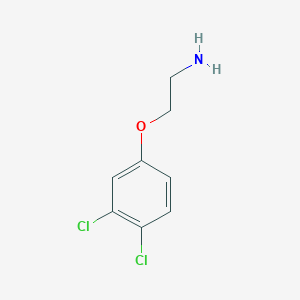![molecular formula C23H29NO10 B1320710 (2S,3S,4S,5R)-3,4,5-Trihydroxy-6-[3-[(9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl)oxy]-3-oxo-2-phenylpropoxy]oxane-2-carboxylic acid](/img/structure/B1320710.png)
(2S,3S,4S,5R)-3,4,5-Trihydroxy-6-[3-[(9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl)oxy]-3-oxo-2-phenylpropoxy]oxane-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,3S,4S,5R)-3,4,5-Trihydroxy-6-[3-[(9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl)oxy]-3-oxo-2-phenylpropoxy]oxane-2-carboxylic acid is a metabolite of scopolamine, a tropane alkaloid known for its anticholinergic properties. Scopolamine is widely used in the treatment of motion sickness, postoperative nausea, and vomiting. The glucuronide form is a conjugate that results from the process of glucuronidation, which enhances the solubility and excretion of scopolamine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4S,5R)-3,4,5-Trihydroxy-6-[3-[(9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl)oxy]-3-oxo-2-phenylpropoxy]oxane-2-carboxylic acid typically involves the glucuronidation of scopolamine. This process can be achieved through enzymatic or chemical methods. Enzymatic glucuronidation uses uridine diphosphate-glucuronosyltransferase (UGT) enzymes, which catalyze the transfer of glucuronic acid to scopolamine. Chemical glucuronidation involves the use of glucuronic acid derivatives under specific reaction conditions to achieve the conjugation.
Industrial Production Methods
Industrial production of this compound often relies on biotechnological approaches, such as the use of genetically engineered microorganisms that express UGT enzymes. These microorganisms can efficiently convert scopolamine to its glucuronide form under controlled fermentation conditions.
化学反应分析
Types of Reactions
(2S,3S,4S,5R)-3,4,5-Trihydroxy-6-[3-[(9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl)oxy]-3-oxo-2-phenylpropoxy]oxane-2-carboxylic acid can undergo various chemical reactions, including hydrolysis, oxidation, and reduction. Hydrolysis can occur under acidic or basic conditions, leading to the cleavage of the glucuronide bond and release of scopolamine. Oxidation and reduction reactions can modify the functional groups on the scopolamine moiety.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions include scopolamine (from hydrolysis) and various oxidized or reduced derivatives of scopolamine.
科学研究应用
(2S,3S,4S,5R)-3,4,5-Trihydroxy-6-[3-[(9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl)oxy]-3-oxo-2-phenylpropoxy]oxane-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of scopolamine and its metabolites.
Biology: Studied for its role in the metabolism and excretion of scopolamine in biological systems.
Medicine: Investigated for its potential therapeutic effects and pharmacokinetics in the treatment of motion sickness and postoperative nausea.
Industry: Utilized in the development of new drug formulations and delivery systems.
作用机制
(2S,3S,4S,5R)-3,4,5-Trihydroxy-6-[3-[(9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl)oxy]-3-oxo-2-phenylpropoxy]oxane-2-carboxylic acid exerts its effects primarily through its parent compound, scopolamine. Scopolamine acts as a competitive antagonist at muscarinic acetylcholine receptors, inhibiting the action of acetylcholine. This leads to a reduction in parasympathetic nervous system activity, resulting in its therapeutic effects. The glucuronide form enhances the solubility and excretion of scopolamine, facilitating its removal from the body.
相似化合物的比较
Similar Compounds
Hyoscyamine beta-D-Glucuronide: Another tropane alkaloid glucuronide with similar anticholinergic properties.
Atropine beta-D-Glucuronide: A glucuronide conjugate of atropine, another tropane alkaloid with anticholinergic effects.
Uniqueness
(2S,3S,4S,5R)-3,4,5-Trihydroxy-6-[3-[(9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl)oxy]-3-oxo-2-phenylpropoxy]oxane-2-carboxylic acid is unique due to its specific pharmacokinetic profile, which includes enhanced solubility and excretion compared to its parent compound. This makes it particularly useful in clinical settings where rapid clearance of the drug is desired.
属性
分子式 |
C23H29NO10 |
|---|---|
分子量 |
479.5 g/mol |
IUPAC 名称 |
(2S,3S,4S,5R)-3,4,5-trihydroxy-6-[3-[(9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl)oxy]-3-oxo-2-phenylpropoxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C23H29NO10/c1-24-13-7-11(8-14(24)19-18(13)33-19)32-22(30)12(10-5-3-2-4-6-10)9-31-23-17(27)15(25)16(26)20(34-23)21(28)29/h2-6,11-20,23,25-27H,7-9H2,1H3,(H,28,29)/t11?,12?,13?,14?,15-,16-,17+,18?,19?,20-,23?/m0/s1 |
InChI 键 |
NIZFCRZRBBERQF-LCXTZPDMSA-N |
手性 SMILES |
CN1C2CC(CC1C3C2O3)OC(=O)C(COC4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)C5=CC=CC=C5 |
规范 SMILES |
CN1C2CC(CC1C3C2O3)OC(=O)C(COC4C(C(C(C(O4)C(=O)O)O)O)O)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[4-(Aminomethyl)-1,2-dimethyl-5-phenyl-2-pyrrolidinyl]methanol](/img/structure/B1320630.png)
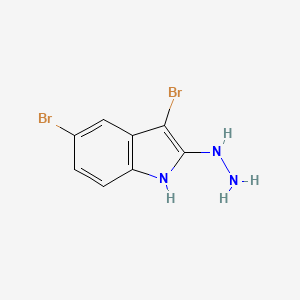
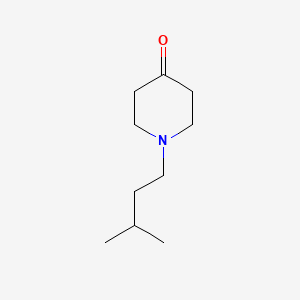

![4-(1,4-Diazapanyl)-5,6-dimethylthieno[2,3-d]-pyrimidine](/img/structure/B1320649.png)
![4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzaldehyde](/img/structure/B1320655.png)

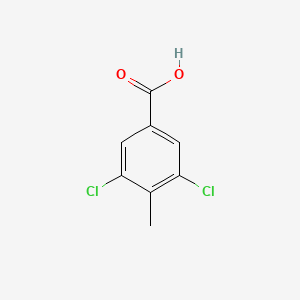
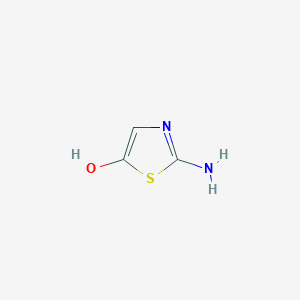
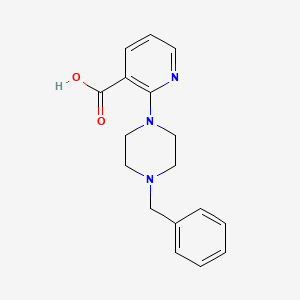
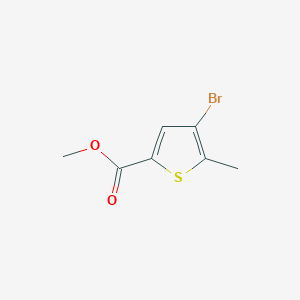
![anti-7-Hydroxy-2-azabicyclo[2.2.1]heptane](/img/structure/B1320673.png)

